N-[(Z)-2-(4-Isopropyl-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-benzamide
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Overview
Description
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE is a complex organic compound with a unique structure that includes isopropylphenyl and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This involves the reaction of isopropylphenyl derivatives with appropriate reagents to form the core benzamide structure.
Final assembly: The final step involves the coupling of the functionalized intermediates to form the target compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Conditions: Reactions are typically carried out at controlled temperatures (0-100°C) and pH levels (neutral to slightly acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-ISOPROPYLPHENYL)-2-MORPHOLINYLACETAMIDE: Shares structural similarities but differs in the position and nature of functional groups.
N-(2-(4-ISOPROPYLPHENYL)-1-((MORPHOLINYL)CARBONYL)VINYL)BENZAMIDE: Similar core structure with variations in the substituents.
Uniqueness
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H33N3O3 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H33N3O3/c1-20(2)22-11-9-21(10-12-22)19-24(28-25(30)23-7-4-3-5-8-23)26(31)27-13-6-14-29-15-17-32-18-16-29/h3-5,7-12,19-20H,6,13-18H2,1-2H3,(H,27,31)(H,28,30)/b24-19- |
InChI Key |
YZRAEJKXZVXYOZ-CLCOLTQESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCCCN2CCOCC2)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCCCN2CCOCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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